molecular formula C11H11NO B1610796 4-Methoxy-2-methylquinoline CAS No. 31835-53-7

4-Methoxy-2-methylquinoline

Cat. No.: B1610796
CAS No.: 31835-53-7
M. Wt: 173.21 g/mol
InChI Key: MAMDZKZXIGHWCS-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. The compound features a quinoline core structure with a methoxy group at the 4-position and a methyl group at the 2-position. This structural modification imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methylquinoline can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with appropriate aldehydes or ketones under acidic conditions. For instance, the Skraup synthesis, which uses glycerol, sulfuric acid, and an oxidizing agent, can be adapted to introduce the methoxy and methyl substituents at the desired positions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale adaptations of laboratory synthesis methods. Microwave-assisted synthesis has gained popularity due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the cyclization reactions, resulting in higher yields and purities .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (nitration), bromine or chlorine (halogenation).

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitroquinolines, halogenated quinolines.

Scientific Research Applications

4-Methoxy-2-methylquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the quinoline ring.

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-2-methylquinoline is unique due to the combined presence of both methoxy and methyl groups, which influence its electronic properties and reactivity. This dual substitution pattern enhances its potential for specific biological activities and chemical transformations compared to its unsubstituted or singly substituted counterparts .

Properties

IUPAC Name

4-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-7-11(13-2)9-5-3-4-6-10(9)12-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMDZKZXIGHWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30574163
Record name 4-Methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31835-53-7
Record name 4-Methoxy-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31835-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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